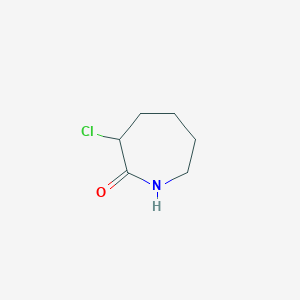

3-Chloroazepan-2-one

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

1468-55-9 |

|---|---|

分子式 |

C6H10ClNO |

分子量 |

147.60 g/mol |

IUPAC 名称 |

3-chloroazepan-2-one |

InChI |

InChI=1S/C6H10ClNO/c7-5-3-1-2-4-8-6(5)9/h5H,1-4H2,(H,8,9) |

InChI 键 |

NDXGCVGKTPQXFA-UHFFFAOYSA-N |

规范 SMILES |

C1CCNC(=O)C(C1)Cl |

产品来源 |

United States |

Reaction Mechanisms and Chemical Transformations Involving 3 Chloroazepan 2 One

Rearrangement Reactions of α-Halo Lactams

α-Halo lactams, including 3-chloroazepan-2-one, are prone to rearrangement reactions under specific conditions, often leading to ring contraction or other structural modifications. The Favorskii rearrangement is a prominent example of such transformations.

Favorskii Rearrangement in Azepanone Systems

The Favorskii rearrangement is a well-established synthetic transformation involving the conversion of α-halo ketones (or in this case, α-halo lactams) to carboxylic acid derivatives in the presence of a base. For cyclic α-halo ketones, this rearrangement typically results in a ring contraction. wikipedia.orgnrochemistry.com In the context of azepanone systems, such as this compound, the Favorskii rearrangement can lead to the formation of a smaller ring system, often a six-membered ring carboxylic acid derivative. wikipedia.orgnrochemistry.comthieme-connect.de

The reaction is initiated by the deprotonation of an α'-carbon (the carbon adjacent to the carbonyl but on the opposite side of the halogen), forming an enolate intermediate. wikipedia.orgnrochemistry.compurechemistry.orglibretexts.org This enolate then undergoes an intramolecular nucleophilic substitution, leading to the formation of a highly strained cyclopropanone (B1606653) intermediate. wikipedia.orgnrochemistry.comlibretexts.orgmsu.edu The subsequent nucleophilic attack by the base on the cyclopropanone's carbonyl carbon, followed by ring opening, yields the rearranged product. wikipedia.orgnrochemistry.commsu.edu The specific product (carboxylic acid, ester, or amide) depends on the nucleophilic base used (e.g., hydroxide (B78521) for acids, alkoxide for esters, or amines for amides). wikipedia.orgnrochemistry.comadichemistry.comslideshare.net

A relevant example of a Favorskii rearrangement in a cyclic α-halo ketone is the conversion of 2-chlorocyclohexanone (B41772) to ethyl cyclopentanecarboxylate (B8599756) when treated with sodium ethoxide, illustrating the ring contraction from a six-membered to a five-membered ring. adichemistry.com While direct experimental data for the Favorskii rearrangement of this compound specifically are not extensively detailed in general literature, the principles observed for other α-halo lactams and cyclic α-halo ketones are applicable. thieme-connect.deacs.org

Mechanistic Pathways of Rearrangement in Halogenated Lactams

The mechanism of the Favorskii rearrangement in halogenated lactams, including this compound, generally proceeds via one of two major pathways: the cyclopropanone mechanism or the semi-benzylic type pathway. thieme-connect.de

Cyclopropanone Mechanism: This is the most commonly accepted mechanism for enolizable α-halo ketones. wikipedia.orgnrochemistry.comlibretexts.orgmsu.edu

Enolate Formation: A strong base deprotonates the α'-carbon, generating an enolate ion. nrochemistry.compurechemistry.orglibretexts.org

Cyclization: The enolate undergoes intramolecular nucleophilic attack on the carbon bearing the halogen, displacing the halide and forming a highly strained cyclopropanone intermediate. wikipedia.orgnrochemistry.comlibretexts.orgmsu.edu

Nucleophilic Attack and Ring Opening: A nucleophile (from the base, e.g., hydroxide, alkoxide, or amine) attacks the carbonyl carbon of the cyclopropanone. The resulting tetrahedral intermediate undergoes ring opening, typically on the side that yields the more stable carbanion, followed by protonation to form the final carboxylic acid derivative. wikipedia.orglibretexts.orgmsu.eduadichemistry.com

Pseudo-Favorskii or Quasi-Favorskii Rearrangement: When enolate formation is not possible (e.g., due to the absence of α'-hydrogens), an alternative mechanism can operate. wikipedia.org In this pathway, the base directly adds to the ketone carbonyl, followed by a concerted collapse of the tetrahedral intermediate and migration of a neighboring carbon with displacement of the halide. wikipedia.orgthieme-connect.de This mechanism is sometimes referred to as the quasi-Favorskii rearrangement. wikipedia.orgthieme-connect.de

The outcome of the reaction, including the specific products and the predominant mechanism, can be influenced by factors such as the nature of the substrate, the choice of base, and the reaction conditions (e.g., solvent and temperature). thieme-connect.depurechemistry.org

Addition and Insertion Reactions

Beyond rearrangements, this compound and related N-halo lactams can participate in addition and insertion reactions, particularly with highly reactive intermediates like arynes.

Reaction of N-Chloroazepane Derivatives with Arynes

Arynes are highly reactive intermediates characterized by a formal triple bond within an aromatic ring. nih.govwiley-vch.deresearchgate.net They are potent electrophiles and can undergo various reactions, including cycloadditions and insertions. nih.govwiley-vch.deresearchgate.netmdpi.com The insertion of arynes into N-X bonds (where X is a halogen) has emerged as a direct approach to synthesize ortho-haloaminoarenes. nih.govacs.org While the specific compound this compound is an α-chloro lactam, the broader class of N-chloroazepane derivatives (N-halo bonds) can participate in these reactions, leading to the functionalization of aromatic rings with amino and halo groups. nih.gov

This transformation is typically transition-metal-free and exhibits broad substrate scope, good functional group compatibility, and high regioselectivity. nih.gov The instability of N-X bonds necessitates mild reaction conditions, often achieved by in situ generation of arynes via 1,2-elimination of ortho-TMS-aryl triflates promoted by fluoride (B91410) bases. nih.govmdpi.comacs.org

For example, reactions of benzyne (B1209423) with various amines, including those with sulfonamide, carbamate, amide, and urea (B33335) groups on piperazine (B1678402) skeletons, successfully yield ortho-chloroaminated arene products. nih.gov This indicates that the N-Cl bond is selectively targeted over other potentially reactive bonds. nih.gov

Mechanism of N-Cl Bond Insertion

The precise mechanism for the insertion of arynes into N-Cl bonds, particularly in N-chloroazepane derivatives, is generally understood to involve the highly reactive nature of both the aryne and the N-Cl bond. An N-X bond possesses high reactivity and can readily undergo heterolytic or homolytic cleavage. nih.gov

The proposed mechanism often involves the nucleophilic attack of the nitrogen atom (or a related species formed from the N-Cl bond) onto one of the carbons of the aryne's triple bond, followed by the insertion of the aryne into the N-Cl bond. This leads to the formation of a new C-N bond and a new C-Cl bond, resulting in an ortho-haloaminoarene structure. nih.govacs.org

The process can be envisioned as follows:

Aryne Generation: An ortho-(trimethylsilyl)aryl triflate precursor reacts with a fluoride source (e.g., CsF or TBAF) to generate the highly reactive aryne intermediate. nih.govmdpi.comacs.org

Nucleophilic Attack: The nitrogen atom of the N-chloroazepane derivative (or a related N-centered nucleophile) attacks one of the sp2 carbons of the aryne.

Halogen Migration/Insertion: Concurrently or subsequently, the chlorine atom migrates or is inserted onto the adjacent sp2 carbon of the aryne, completing the insertion and forming the ortho-haloaminoarene.

This mechanism allows for the simultaneous functionalization of two carbon atoms of the arene, highlighting the synthetic utility of aryne intermediates. nih.gov

Quantitative Analysis of Arynophilicity and Reactivity Scales

The term "arynophilicity" refers to the propensity of a reagent to react with an aryne. While historically anecdotal, systematic studies have been conducted to quantify the arynophilicity of various reagents that trap arynes. researchgate.netacs.org These studies often involve one-pot competition experiments, using a reference arynophile (e.g., furan) and a specific aryne (e.g., 3-chlorobenzyne) to establish a relative reactivity scale. researchgate.net

Such quantitative analyses help predict the efficiency of different reagents in trapping arynes and provide a more systematic understanding of aryne reactivity. researchgate.net For N-halo bonds, their high reactivity and the electrophilic nature of arynes contribute to their significant arynophilicity, making them effective partners in insertion reactions. nih.govwiley-vch.de The development of these reactivity scales aids in the rational design of synthetic strategies involving arynes. researchgate.netacs.org

While specific quantitative data for N-chloroazepane derivatives were not explicitly found in the search results, the general principles of arynophilicity apply to the N-Cl bond insertion reactions discussed. The ability of N-Cl bonds to undergo facile insertion with arynes underscores their high reactivity and synthetic utility. nih.govacs.org

Spectroscopic and Structural Elucidation of 3 Chloroazepan 2 One and Derivatives

X-ray Crystallography Studies of 3-Chloroazepan-2-one

X-ray crystallography provides direct insights into the three-dimensional arrangement of atoms within a crystal lattice, revealing precise bond lengths, angles, and intermolecular interactions.

Single-crystal X-ray diffraction studies of this compound (C₆H₁₀ClNO) have shown that it crystallizes in the monoclinic crystal system. The determined unit cell parameters at 293 K are a = 18.776 (4) Å, b = 7.3440 (15) Å, c = 11.109 (2) Å, and β = 103.65 (3)°. The unit cell volume (V) is 1488.6 (5) ų and contains eight formula units (Z = 8). The space group for this compound is C2/c. nih.govhmdb.ca

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₁₀ClNO |

| Molecular Weight (Mr) | 147.60 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 18.776 (4) |

| b (Å) | 7.3440 (15) |

| c (Å) | 11.109 (2) |

| β (°) | 103.65 (3) |

| Volume (V, ų) | 1488.6 (5) |

| Z | 8 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

The molecular structure of this compound exhibits bond lengths and angles that are consistent with typical values found in similar organic compounds. nih.govhmdb.ca The presence of the seven-membered azepan-2-one (B1668282) ring dictates a non-planar conformation for the molecule. nih.govhmdb.ca

The seven-membered ring in this compound is not planar. Its non-planarity is quantified by a total puckering amplitude (QT) of 0.702 (2) Å. nih.govhmdb.ca For comparison, a derivative, 1-benzoyl-3-chloroazepan-2-one, also features a non-planar seven-membered ring with a total puckering amplitude (QT) of 0.841 (2) Å. chemicalbook.comchemicalbook.com Puckering parameters are essential for describing the three-dimensional shape of non-planar rings and understanding their conformational flexibility.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds by providing information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C).

Despite extensive literature on this compound and its derivatives, specific detailed ¹H NMR and ¹³C NMR spectroscopic characterization data, including precise chemical shifts and coupling patterns for the parent compound, this compound, were not found in the provided search results. While general principles of NMR spectroscopy and data for other chloro-containing compounds are available, direct spectroscopic data for this compound could not be retrieved from the current search. acs.orgchemguide.co.ukoregonstate.edusavemyexams.comksu.edu.sa Such data would typically include chemical shifts (δ, in ppm), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J, in Hz) for ¹H NMR, and chemical shifts for ¹³C NMR, which would provide insights into the electronic environment of each proton and carbon atom within the molecule.

Two-Dimensional NMR Techniques for Resonance Assignment

Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation and unambiguous resonance assignment of complex organic molecules like this compound nih.gov. While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial insights into chemical shifts, multiplicities, and integrations, 2D techniques offer crucial connectivity information that is vital for confirming the molecular skeleton and the precise positioning of substituents.

For this compound, key 2D NMR experiments would include:

Correlation Spectroscopy (COSY): This homonuclear 2D ¹H-¹H experiment reveals correlations between protons that are coupled to each other through two or three bonds nih.gov. In the context of this compound, COSY would be used to trace the proton network around the azepanone ring, identifying adjacent CH₂ and CH proton environments. For instance, the proton at C-3, adjacent to the chlorine atom, would show correlations to protons at C-2 (if any) and C-4, helping to establish its position within the ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a powerful heteronuclear 2D ¹H-¹³C experiment that provides direct one-bond correlations between protons and the carbons to which they are directly attached nih.gov. This allows for the assignment of ¹³C signals based on their corresponding ¹H signals. For this compound, HSQC would be critical for assigning each protonated carbon in the seven-membered ring and distinguishing them based on their chemical environments. The carbon bearing the chlorine (C-3) would exhibit a characteristic downfield shift in the ¹³C NMR spectrum, and its direct correlation to the C-3 proton (if present) would be observed in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is another heteronuclear 2D ¹H-¹³C experiment that reveals long-range correlations, typically over two to four bonds nih.gov. This technique is particularly valuable for establishing connectivity across quaternary carbons (e.g., the lactam carbonyl carbon) and for confirming the positions of substituents. For this compound, HMBC correlations from protons on C-2, C-3, and C-4 to the carbonyl carbon (C=O) would help confirm the ring structure. Crucially, HMBC correlations from protons on C-2 and C-4 to the C-3 carbon (bearing the chlorine) would definitively establish the chloro-substitution at the 3-position. The presence of the electronegative chlorine atom would induce characteristic chemical shifts on adjacent protons and carbons, further aiding in their assignment.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular mass of a compound and providing insights into its structure through characteristic fragmentation patterns.

The molecular ion peak (M⁺•) in the mass spectrum corresponds to the intact molecule with one electron removed, providing the molecular weight of this compound. A crucial aspect of analyzing chlorinated compounds like this compound by mass spectrometry is the characteristic isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes: chlorine-35 (³⁵Cl) and chlorine-37 (³⁷Cl), with an approximate natural abundance ratio of 3:1, respectively. Therefore, the molecular ion region of this compound will exhibit two main peaks: M⁺• (containing ³⁵Cl) and (M+2)⁺• (containing ³⁷Cl), with an intensity ratio of approximately 3:1. This distinctive isotopic signature serves as a highly diagnostic indicator for the presence of a single chlorine atom in the molecule.

Beyond the molecular ion, the fragmentation pattern provides structural information. For lactams, common fragmentation pathways include alpha-cleavage, which involves bond scission adjacent to the carbonyl group or the nitrogen atom. This can lead to the loss of small neutral molecules or the formation of stable fragment ions, such as acylium ions or iminium ions, depending on the site of cleavage. The presence of the chlorine atom will influence these fragmentation pathways, potentially leading to the loss of HCl or other chlorine-containing fragments, which would also exhibit the characteristic isotopic pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an advanced form of mass spectrometry that provides highly accurate mass measurements, typically to several decimal places. This precision allows for the unequivocal determination of the elemental composition of both the molecular ion and its fragments. For this compound, HRMS is invaluable for:

Precise Molecular Formula Determination: By measuring the exact mass of the molecular ion, HRMS can differentiate between compounds that have the same nominal mass but different elemental compositions (isobaric compounds). This is particularly important for compounds containing heteroatoms like chlorine, oxygen, and nitrogen, as it confirms the exact number of atoms of each element in the molecule.

Confirmation of Fragmentation Pathways: HRMS can also be applied to fragment ions, providing their exact masses and thus their elemental compositions. This information is critical for proposing and confirming the plausible fragmentation pathways observed in the mass spectrum, thereby corroborating the proposed chemical structure.

Chromatographic Characterization and Analytical Derivatization Strategies

Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for the separation, identification, and quantification of this compound from reaction mixtures or complex samples. While HPLC is often preferred for polar and thermally labile compounds, GC offers high sensitivity and is suitable for volatile compounds.

However, the lactam functionality in this compound, with its polar amide N-H and carbonyl group, can present challenges for direct GC analysis. These polar groups can lead to poor volatility, thermal degradation, and undesirable interactions with the chromatographic column's stationary phase, resulting in broad, tailing peaks or no elution at all. To overcome these limitations, analytical derivatization strategies are frequently employed.

Derivatization Reagents for Enhanced Detection and Separation

Derivatization involves chemically modifying the analyte to alter its physicochemical properties, making it more amenable to chromatographic analysis. The primary goals of derivatization for GC-MS analysis include:

Increased Volatility: Converting polar, non-volatile compounds into more volatile derivatives.

Improved Thermal Stability: Protecting thermally labile functional groups from degradation at high GC temperatures.

Enhanced Detection: Introducing groups that improve detector response (e.g., for electron capture detection, ECD) or modify fragmentation patterns for mass spectrometry.

Better Separation: Altering polarity to achieve better resolution on specific chromatographic columns, or enabling chiral separations by forming diastereomers.

Common derivatization strategies include silylation, acylation, and alkylation.

Silylation (e.g., with BSTFA)

Silylation is a widely used derivatization technique, particularly for compounds containing active hydrogens (e.g., hydroxyl, amine, thiol, or amide N-H groups). For this compound, the amide nitrogen's hydrogen is a prime target for silylation.

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and commonly employed silylating reagent. It reacts with active hydrogens to replace them with a trimethylsilyl (B98337) (TMS) group (-Si(CH₃)₃). This conversion significantly reduces the polarity of the molecule and increases its volatility, making it suitable for GC analysis. Often, a small amount of trimethylchlorosilane (TMCS) (e.g., 1-20%) is added to BSTFA as a catalyst to enhance its reactivity, especially for hindered functional groups or amides.

The advantages of using BSTFA include the high volatility of its reaction by-products (trimethylsilyltrifluoroacetamide and trifluoroacetamide), which minimizes chromatographic interference. The resulting TMS derivatives are typically thermally stable, although they can be susceptible to hydrolysis, necessitating dry conditions during derivatization and analysis.

Acylation and Alkylation Strategies

Beyond silylation, acylation and alkylation represent alternative derivatization strategies for this compound, particularly targeting the amide nitrogen or any other nucleophilic sites.

Acylation: This strategy involves the introduction of an acyl group (R-CO-) onto the amide nitrogen, typically using acyl chlorides (e.g., trifluoroacetyl chloride) or acid anhydrides (e.g., trifluoroacetic anhydride, TFAA). Acylation can increase the volatility of the lactam derivative and, if a halogenated acyl group is used (e.g., trifluoroacetyl), it can enhance detection sensitivity, particularly with electron capture detectors (ECD) or by influencing fragmentation patterns in MS. Acylated derivatives are generally stable and can improve peak shape and resolution in GC.

Alkylation: Alkylation involves the introduction of an alkyl group onto the amide nitrogen. This can be achieved by reacting the lactam with an alkylating agent (e.g., alkyl halides) in the presence of a base. Alkylation can modify the polarity and volatility of the compound, making it more amenable to GC analysis. Furthermore, if a chiral alkylating reagent is used, it can lead to the formation of diastereomers, which can then be separated on achiral chromatographic columns, enabling the determination of enantiomeric purity.

Applications in Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the identification and quantification capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds.

Principles and Applicability: In GC-MS, a sample is first vaporized and carried by an inert gas (e.g., helium) through a chromatographic column, where compounds are separated based on their boiling points and interactions with the stationary phase. Eluting compounds then enter the mass spectrometer, typically undergoing electron impact (EI) ionization, which fragments the molecules into characteristic ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a unique "fingerprint" for compound identification.

This compound, as a lactam with a relatively low molecular weight and a chlorine substituent, is expected to possess sufficient volatility or semi-volatility to be amenable to GC-MS analysis. For compounds with polar functional groups, derivatization prior to GC-MS may be employed to improve volatility, enhance thermal stability, or optimize chromatographic separation and detection. Common derivatization strategies include silylation, acylation, or alkylation.

Structural Elucidation and Identification: The fragmentation patterns observed in the GC-MS spectrum are crucial for structural elucidation. For this compound, characteristic fragments resulting from the cleavage of bonds within the azepan-2-one ring or the loss of the chlorine atom would provide diagnostic information. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) leads to distinct M+2 peaks in the mass spectrum, with a characteristic intensity ratio (approximately 3:1 for M:M+2 for a single chlorine atom), which is a strong indicator of a chlorinated compound. GC-MS is widely used for identifying unknown compounds, detecting contaminants, and analyzing residual solvents in various samples.

Applications in Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is an advanced analytical technique that excels in the analysis of less volatile, polar, or thermally labile compounds that are not suitable for GC-MS. It combines the high-resolution separation of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.

Principles and Applicability: In LC-ESI-MS/MS, compounds are first separated by liquid chromatography based on their interactions with the stationary and mobile phases. The separated analytes then enter the electrospray ionization (ESI) source, which is considered a "soft ionization" technique. ESI typically produces protonated or deprotonated molecular ions (pseudomolecular ions, e.g., [M+H]⁺ or [M-H]⁻) and adducts (e.g., [M+Na]⁺), with minimal fragmentation in the initial ionization step.

The pseudomolecular ions are then selected and subjected to collision-induced dissociation (CID) in the tandem mass spectrometer (MS/MS), generating characteristic product ions. This controlled fragmentation provides highly specific structural information and enables highly sensitive and selective detection, even in complex matrices.

Structural Elucidation and Quantification: For this compound and its derivatives, LC-ESI-MS/MS would be particularly useful for analyzing samples where the compound is present in a complex mixture, or if its derivatives are more polar or less volatile. The technique allows for the identification of the parent compound and its metabolites or transformation products by observing their pseudomolecular ions and characteristic fragmentation patterns in the MS/MS stage. The isotopic pattern due to chlorine would again serve as a valuable diagnostic feature in the mass spectra. LC-ESI-MS/MS is widely applied in fields such as pharmaceutical analysis, environmental monitoring, and metabolomics, where high sensitivity, selectivity, and the ability to analyze a wide range of compounds are critical.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (ground state) of multi-electron systems. In the context of organic molecules like 3-Chloroazepan-2-one, DFT is a powerful tool for predicting various molecular properties by approximating the electronic energy of the molecular ground state based on electron density acs.orgmdpi.com.

Energy Calculations for Reaction Pathways and Transition States

DFT calculations are routinely employed to elucidate reaction mechanisms, identify intermediates, and determine the energetics of transition states acs.orgresearchgate.netdcu.ieresearchgate.net. By mapping potential energy surfaces (PES), DFT can predict the most favorable reaction pathways and the energy barriers associated with specific transformations researchgate.netdcu.ieresearchgate.net. This involves identifying transition state structures, which represent the highest energy points along the minimum energy path connecting reactants and products researchgate.netdcu.ie. While general applications of DFT in studying reaction pathways and transition states are well-established for various organic reactions, including those involving similar seven-membered rings, specific detailed energy calculations for reaction pathways or transition states directly involving this compound were not explicitly found in the literature reviewed. However, DFT calculations have been used to determine preferred conformations and understand reaction mechanisms for other azepan-2-one (B1668282) derivatives and related systems.

Structural Optimizations and Electronic Property Analysis

Structural optimization using DFT aims to find the most stable molecular geometries by minimizing the total energy of the system. This process yields precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding molecular architecture. For this compound, experimental crystallographic data indicate specific structural parameters. The seven-membered azepan-2-one ring in this compound is known to be non-planar, exhibiting a total puckering amplitude (QT) of 0.702 (2) Å. Similarly, a derivative, 1-benzoyl-3-chloroazepan-2-one, also features a non-planar seven-membered ring with a QT of 0.841 (2) Å. These puckering parameters provide quantitative measures of the ring's deviation from planarity.

DFT is also instrumental in analyzing electronic properties, such as charge distribution, molecular orbitals (e.g., HOMO and LUMO), and electrostatic potentials, which govern a molecule's reactivity and interactions. While DFT has been applied to the structural aspects of azepan-2-one derivatives, specific detailed electronic property analyses (e.g., frontier orbital energies or charge distributions) directly for this compound from DFT calculations were not explicitly detailed in the provided search results.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques provide a complementary approach to DFT, allowing for the investigation of conformational dynamics, intermolecular interactions, and molecular recognition processes.

Conformational Analysis of Azepan-2-one Ring Systems

Conformational analysis explores the various spatial arrangements (conformers) that a molecule can adopt and their relative energies. The seven-membered azepan-2-one ring is flexible and can exist in multiple conformations. As noted from crystallographic studies, the azepan-2-one ring in this compound is non-planar. The total puckering amplitude (QT) serves as a quantitative measure of this non-planarity.

Table 1: Puckering Amplitudes of Azepan-2-one Ring Systems

| Compound | Azepan-2-one Ring Planarity | Total Puckering Amplitude (QT) | Reference |

| This compound | Non-planar | 0.702 (2) Å | |

| 1-Benzoyl-3-chloroazepan-2-one | Non-planar | 0.841 (2) Å |

Molecular mechanics force fields, such as MM2 and AMBER, are often employed in conformational analysis. For instance, studies on azepan-2-one N-methyl amide have shown that while the MM2 force field may over-emphasize intramolecular hydrogen bonding, the AMBER force field more accurately predicts the tendency for intermolecular hydrogen bonding. This highlights the importance of selecting appropriate force fields for accurate conformational and interaction studies.

Analysis of Intramolecular and Intermolecular Interactions (e.g., C-H···Cl hydrogen bonds)

Both intramolecular (within the same molecule) and intermolecular (between different molecules) interactions significantly influence a compound's structure, stability, and properties. For this compound, a notable intramolecular interaction is the C-H···Cl hydrogen bond. This type of hydrogen bond, where a hydrogen atom bonded to carbon interacts with a chlorine atom, has been established through systematic statistical analyses of crystallographic databases.

Table 2: Intramolecular C-H···Cl Hydrogen Bond Geometry in this compound

| Donor-Hydrogen···Acceptor (D—H···A) | D—H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D—H···A Angle (°) | Reference |

| C1—H1B···Cl | 0.97 | 2.82 | 3.215 (3) | 105 |

Molecular Docking and Dynamics Simulations in Scaffold Evaluation

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding interactions between a ligand (small molecule) and a receptor (e.g., protein), and to assess the stability of these complexes over time. These methods are crucial in the evaluation of chemical scaffolds for potential biological activity.

While molecular docking and dynamics simulations have been extensively applied to evaluate various chemical scaffolds and their derivatives for their interactions with biological targets, specific studies directly evaluating this compound as a scaffold using these techniques were not explicitly identified in the reviewed literature. However, other azepan-2-one derivatives, such as 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives, have been successfully subjected to molecular docking and dynamics simulations in the context of scaffold evaluation for cannabinoid type 2 receptor agonists. This demonstrates the applicability of these computational methods to the azepan-2-one ring system in drug discovery and scaffold assessment.

Synthetic Utility and Applications in Complex Molecule Synthesis

3-Chloroazepan-2-one as a Building Block in Organic Synthesis

This compound serves as a fundamental building block in organic synthesis due to its reactive functional groups, which allow for diverse chemical transformations. Organic building blocks are small molecules or compounds that act as fundamental units in the construction of larger, more complex organic molecules with specific biological activities, playing a crucial role in fields such as medicinal chemistry and agrochemistry. rsc.orgnih.gov

The azepane scaffold, including azepan-2-one (B1668282) derivatives, is of significant interest in synthetic chemistry due to the challenges associated with constructing seven-membered heterocyclic rings and the potential for unique substitution patterns. mdpi.comnih.gov While specific detailed examples of this compound directly serving as a precursor to highly functionalized azepan-2-one derivatives are not extensively detailed in the provided search results, the general importance of functionalized azepane scaffolds is highlighted. Strategies for preparing functionalized azepane and oxepane (B1206615) scaffolds often involve diazocarbonyl chemistry and subsequent elaborations for library synthesis. mdpi.com The development of new effective strategies for the selective preparation of azepane derivatives with unique substitution patterns remains a significant area of interest. mdpi.com Acid-promoted ring-opening methods have also been developed to convert annulated azirines into various azepan-2-ones. nih.gov Furthermore, chemoenzymatic strategies have been demonstrated for the preparation of heterocyclic α-tertiary amines with azepane scaffolds, yielding new classes of functionalized azepanes with potential as drug molecules. nih.gov The presence of the chlorine atom in this compound suggests its potential for nucleophilic substitution reactions, enabling the introduction of various substituents and thus leading to highly functionalized derivatives.

This compound is recognized as an important chemical intermediate. Notably, it acts as an intermediate in the production of lysine (B10760008). nih.govuzh.ch Lysine is an essential amino acid with various applications in chemical synthesis, cosmetics, food, and pharmaceutical industries. diva-portal.org The industrial production of L-lysine primarily relies on microbial fermentation, with Corynebacterium glutamicum and Escherichia coli being common host organisms. diva-portal.org The involvement of this compound in the synthesis pathway of lysine underscores its significance in industrial chemical processes.

Azepan-2-one Scaffolds in the Construction of Diverse Seven-Membered Heterocycles

Seven-membered heterocyclic rings, including azepane and azepan-2-one scaffolds, are recognized as privileged structures in organic synthesis and medicinal chemistry. mdpi.comnih.govuzh.ch These scaffolds are found in the molecular skeletons of natural products and exhibit diverse biological activities in mammalian systems. mdpi.com The construction of such seven-membered nitrogen heterocycles is of significant interest for both synthetic and medicinal chemistry due to their medicinal relevance. uzh.ch Various synthetic methods, including transition metal-catalyzed reactions, cycloaddition/annulation, cascade reactions, and C–H functionalization processes, continue to be developed for the construction of these rings. nih.gov The ability to selectively transform oxygen-bridged azepanes into synthetically valuable azepanone, azepanol, or azepanedione derivatives highlights their utility in creating diverse seven-membered heterocycles. Efforts are continuously made to develop efficient synthetic methods for these azacycles, addressing challenges such as slow cyclization kinetics. mdpi.com

Derivatization for Pharmacophore Diversity and Scaffold Exploration

Derivatization, which involves systematic chemical modifications, is a crucial strategy in drug discovery and medicinal chemistry for exploring pharmacophore diversity and optimizing scaffold properties. A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. diva-portal.org

Systematic chemical modifications are employed to understand the structure-activity relationships (SAR) of compounds. SAR studies aim to predict biological activity from molecular structure by recognizing correlations between structural characteristics and chemical/biological reactivity. While general principles of chemical modifications and their impact on structural features are well-established in drug discovery, specific detailed research findings on systematic modifications of this compound and their direct impact on its structural features or biological activity are not explicitly detailed in the provided search results. However, the presence of the chlorine atom and the lactam functionality in this compound provides clear handles for chemical transformations. Modifications could involve:

Substitution at the chlorine position: The chlorine atom is a potential leaving group, allowing for nucleophilic substitution reactions to introduce various other functional groups (e.g., amines, alcohols, thiols, or carbon-based substituents), thereby altering the electronic and steric properties of the molecule.

Modifications to the lactam nitrogen: The nitrogen atom in the lactam ring can be a site for N-alkylation or acylation, introducing diverse substituents that can influence solubility, lipophilicity, and interactions with biological targets.

These types of modifications are routinely performed in organic synthesis to explore the chemical space around a core scaffold, leading to compounds with varied pharmacophore features and potentially improved biological profiles. The ability to systematically vary these positions on the azepan-2-one scaffold, starting from a building block like this compound, is essential for optimizing properties such as binding affinity, selectivity, and metabolic stability in the development of new chemical entities.

Future Research Directions and Challenges

Development of Novel and More Efficient Synthetic Routes for 3-Chloroazepan-2-one

Historically, the synthesis of this compound (also known as α-chloro-ε-caprolactam) has been achieved through methods such as the thermal rearrangement of N-chloro-ε-caprolactam. This process involves heating the N-chloro precursor to temperatures above 115°C (preferably 120-130°C) to induce an auto-chlorination reaction, transferring the chlorine atom from the nitrogen to the α-carbon. google.com Other established methods include the direct chlorination of ε-caprolactam using chlorine gas in the presence of an acid acceptor like sodium carbonate. google.com A patented process describes a route involving the transamidation of N-benzoyl-α-chloro-ε-caprolactam with ε-caprolactam. prepchem.com These methods, while effective, highlight the compound's role as a crucial intermediate in the synthesis of lysine (B10760008). google.comsemanticscholar.org

However, these classical approaches may present challenges related to efficiency, safety (handling of chlorine gas), and the generation of byproducts. Future research is directed towards developing greener, more atom-economical, and scalable synthetic strategies. Modern synthetic organic chemistry offers a toolkit of reactions that could be adapted for this purpose.

Potential Future Synthetic Strategies:

| Strategy | Description | Potential Advantages |

| Direct C-H Functionalization | Catalytic activation and chlorination of the α-C-H bond of ε-caprolactam using advanced catalysts (e.g., transition metal or photoredox catalysts). | High atom economy, reduces pre-functionalization steps, potentially milder reaction conditions. |

| Electrochemical Synthesis | Anodic oxidation to generate a reactive intermediate from ε-caprolactam, followed by trapping with a chloride source. | Avoids harsh chemical oxidants, allows for precise control of reaction conditions, potentially more sustainable. |

| Flow Chemistry | Performing the chlorination reaction in a continuous flow reactor. | Enhanced safety for handling hazardous reagents, improved heat and mass transfer, easier scalability, and potential for higher yields and purity. |

| Enzymatic Halogenation | Utilization of halogenase enzymes to selectively chlorinate the α-position of the caprolactam ring. | High selectivity (regio- and stereoselectivity), environmentally benign conditions (aqueous media, ambient temperature). |

The development of such novel routes is critical for improving the economic viability and environmental footprint of processes that rely on this compound as a key building block.

Exploration of New Chemical Transformations and Reactivity Profiles of the Compound

The known chemistry of this compound is largely dominated by its conversion to α-amino-ε-caprolactam via ammonolysis, which is a key step in certain lysine synthesis pathways. semanticscholar.org This reaction exemplifies the compound's utility as an electrophile, with the chlorine atom serving as a leaving group for nucleophilic substitution at the α-carbon.

However, the full synthetic potential of this α-halo lactam remains largely untapped. Future research should focus on exploring its reactivity with a broader range of nucleophiles and under various reaction conditions. As an α-halo carbonyl compound, it is primed for a variety of transformations that could lead to a diverse array of substituted azepan-2-one (B1668282) derivatives.

Potential Areas of Exploration:

Nucleophilic Substitution: Investigating reactions with various nucleophiles (e.g., O, S, P, and C-nucleophiles) to synthesize a library of 3-substituted azepan-2-ones with diverse functionalities.

Cross-Coupling Reactions: Utilizing modern cross-coupling protocols (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds at the C3 position. This would greatly expand the structural diversity of accessible derivatives.

Elimination Reactions: Controlled dehydrohalogenation to form the corresponding α,β-unsaturated lactam, a valuable Michael acceptor for conjugate addition reactions.

Radical Chemistry: Exploring radical-based transformations, where the C-Cl bond could be homolytically cleaved to generate an α-lactam radical for subsequent reactions.

Organocatalysis: Employing organocatalysts to activate the compound or the reacting partner to achieve novel and stereoselective transformations.

A systematic study of these reactions would establish this compound as a versatile platform molecule, extending its utility far beyond its current role as a lysine precursor.

Advanced Stereocontrol in Azepan-2-one Synthesis and Derivatization

Achieving stereocontrol in the synthesis of seven-membered rings like the azepan-2-one core is a significant challenge in organic synthesis. The development of asymmetric methods to produce enantiomerically pure 3-substituted azepan-2-ones is a critical area for future research, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

Recent advances in catalysis offer powerful tools to address this challenge. One promising approach is the stereoselective (4+3) annulation of donor-acceptor cyclopropanes with azadienes, which can construct densely substituted azepanones with high diastereoselectivity. nih.gov An enantioselective version of this reaction has been developed using a copper triflate catalyst with a chiral trisoxazoline (Tox) ligand, demonstrating the feasibility of asymmetric induction. nih.gov

Key Strategies for Stereocontrol:

| Method | Description | Relevance to Azepan-2-ones |

| Asymmetric Catalysis | Using chiral catalysts (transition metal complexes, organocatalysts, or enzymes) to control the stereochemical outcome of a reaction. | Enantioselective synthesis of the azepan-2-one core or stereoselective functionalization of a pre-existing ring. Chiral Brønsted acids, for example, have been used in the synthesis of other azabicycles. nih.gov |

| Organocatalysis | The use of small, chiral organic molecules to catalyze asymmetric transformations. | Can be applied to Michael additions, aldol (B89426) reactions, and other C-C bond-forming reactions to build or derivatize the azepan-2-one ring with high enantioselectivity. mdpi.comnih.gov |

| Biocatalysis | Employing enzymes to perform highly selective transformations. | Engineered enzymes can catalyze reactions like C-H amidation to form lactam rings with excellent enantioselectivity, a strategy that could potentially be adapted for ε-lactams. nih.gov |

| Chiral Pool Synthesis | Starting from readily available, enantiomerically pure natural products (e.g., amino acids, sugars) to construct the chiral azepan-2-one skeleton. mdpi.com | Provides a reliable method to obtain products with a known absolute configuration. |

| Auxiliary-Controlled Synthesis | Attaching a chiral auxiliary to the substrate to direct the stereochemical course of a reaction, which is then removed. | A classic and robust strategy for controlling stereochemistry during synthesis and derivatization steps. |

Mastering the stereocontrolled synthesis of this compound and its derivatives would enable the production of specific isomers for evaluation in medicinal chemistry and materials science, unlocking their full potential.

Integration of Computational and Experimental Methodologies in Compound Design and Synthetic Strategy

The synergy between computational chemistry and experimental synthesis has become a cornerstone of modern chemical research. For a molecule like this compound, this integrated approach can accelerate the development of new synthetic routes and provide profound insights into its reactivity.

Density Functional Theory (DFT) is a particularly powerful tool that can be used to model various aspects of a chemical system. mdpi.com For instance, DFT calculations can be employed to:

Elucidate Reaction Mechanisms: By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway. This is invaluable for understanding the mechanism of stereoselective reactions, such as lactam formation, or for predicting the outcome of competing reaction channels. researchgate.netacs.org

Predict Reactivity: Computational methods can determine molecular properties like electrostatic potential surfaces and frontier molecular orbitals. These calculations can identify the most reactive sites in a molecule, for example, predicting the susceptibility of the α-carbon in this compound to nucleophilic attack. researchgate.netchemrxiv.org

Optimize Reaction Conditions: Theoretical models can help screen for optimal catalysts, solvents, and temperatures by predicting their effect on reaction barriers and thermodynamics, thereby reducing the amount of empirical experimentation required. nih.gov

Rationalize Stereoselectivity: For asymmetric reactions, computational modeling can reveal the specific non-covalent interactions within the transition state (e.g., between the substrate and a chiral catalyst) that are responsible for the observed enantioselectivity. researchgate.net

By using computational predictions to guide experimental work, researchers can pursue a more rational and efficient approach. For example, before attempting a complex, multi-step synthesis in the lab, computational studies can help identify the most promising synthetic route, predict potential side reactions, and suggest the best catalyst for achieving high stereoselectivity. This iterative cycle of prediction, experimentation, and refinement is crucial for tackling the challenges associated with the synthesis and functionalization of this compound.

常见问题

Basic Research Questions

Q. What are the critical steps in determining the crystal structure of 3-Chloroazepan-2-one using X-ray diffraction, and how do parameters like R-factors and data-to-parameter ratios ensure reliability?

- Methodological Answer : The crystal structure of this compound (C₆H₁₀ClNO) was resolved via single-crystal X-ray diffraction using a Enraf–Nonius CAD-4 diffractometer with MoKα radiation (λ = 0.71073 Å) . Key steps include:

- Data Collection : 1345 independent reflections, θ range = 2.2–25.3°, absorption correction via ψ-scan.

- Refinement : SHELXL-97 software for least-squares refinement on F². R-factors (R₁ = 0.044, wR₂ = 0.148) and goodness-of-fit (S = 1.01) validate precision .

- Hydrogen Bonding : Intramolecular C–H⋯Cl interactions were identified via difference Fourier maps and constrained H-atom parameters .

- Table 1 : Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | C2/c |

| a, b, c (Å) | 18.776, 7.344, 11.109 |

| β (°) | 103.65 |

| V (ų) | 1488.6 |

| Z | 8 |

| Data/Parameter Ratio | 16.4 |

Q. How can researchers validate the molecular geometry of this compound against computational models?

- Methodological Answer : Compare experimental bond lengths/angles (e.g., C–C = 0.003 Å ) with density functional theory (DFT) calculations. Discrepancies >0.02 Å or >2° in angles suggest model limitations or experimental artifacts. Use software like Gaussian or ORCA for computational refinement, ensuring basis sets (e.g., B3LYP/6-31G*) align with experimental conditions .

Q. What are the best practices for synthesizing this compound in a laboratory setting, and how can reaction intermediates be characterized?

- Methodological Answer : Synthesis involves chlorination of azepan-2-one derivatives under anhydrous conditions. Key steps:

- Intermediate Analysis : Use NMR (¹H/¹³C) to track chloro-substitution.

- Purity Validation : HPLC with UV detection (λ = 254 nm) and GC-MS for volatile byproducts.

- Safety : Handle chlorinating agents (e.g., PCl₅) in fume hoods due to toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed and calculated electron density maps in this compound refinement?

- Methodological Answer : Discrepancies (Δρmax = 0.36 eÅ⁻³, Δρmin = -0.33 eÅ⁻³ ) may arise from thermal motion or incomplete modeling. Strategies:

- Dynamic Disorder Modeling : Split occupancy refinement for flexible moieties.

- Twinned Data : Use SHELXL’s TWIN/BASF commands for twinned crystals .

- Validation Tools : Check R₁/R₁ₐ values; >5% difference indicates systematic errors .

Q. What advanced statistical methods are suitable for analyzing hydrogen-bonding networks in this compound crystals?

- Methodological Answer : Employ Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions. For example:

- Hydrogen Bond Metrics : dₙₒᵣₘ = (dᵢ − rᵢ)/rᵢ, where dᵢ = contact distance, rᵢ = van der Waals radius.

- Thermal Motion Correction : Apply TLS (Translation-Libration-Screw) models to anisotropic displacement parameters .

Q. How does the puckering amplitude of the azepan ring in this compound influence its reactivity, and what computational methods quantify this?

- Methodological Answer : Use Cremer-Pople puckering coordinates (Q, θ, φ) to describe ring non-planarity . For azepan-2-one derivatives:

- Q Calculation : Requires atomic coordinates from crystallography or MD simulations.

- Reactivity Correlation : Compare Q values with nucleophilic substitution rates (e.g., SN2 at C3-Cl) using kinetic assays .

Methodological Guidance

Q. How should researchers design experiments to investigate the stability of this compound under varying pH conditions?

- Methodological Answer :

- Controlled Hydrolysis : Prepare buffered solutions (pH 1–13), monitor degradation via UV-Vis (λ = 210 nm for lactam ring).

- Kinetic Analysis : Fit data to first-order decay models (ln[C] vs. t).

- Product Identification : LC-MS for hydrolyzed products (e.g., amino acids) .

Q. What strategies ensure reproducibility when replicating crystallographic studies of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。